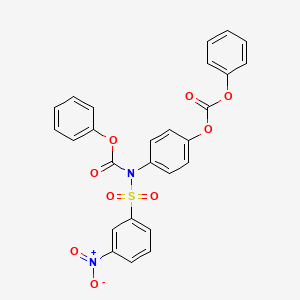
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a useful research compound. Its molecular formula is C26H18N2O9S and its molecular weight is 534.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of a sulfonyl group , carbamate , and nitrophenyl moieties suggests potential interactions with various biological targets.
- Inhibition of Cytochrome P450 Monooxygenase : Research indicates that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of cholesterol, steroids, and other lipids. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
- Antiviral Activity : Similar derivatives have shown promising antiviral properties, particularly against HIV-1. The mechanism often involves the disruption of viral replication processes by targeting specific viral proteins .
- Enzyme Inhibition : Compounds with sulfonyl and carbamate groups may act as inhibitors for various enzymes, potentially affecting pathways involved in inflammation and cancer progression.
Biological Activity Summary
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Cytochrome P450 | |
| Antiviral Activity | HIV-1 CA inhibitors | |
| Anticancer Potential | Various cancer cell lines | Not specified |
Case Studies
- Antiviral Efficacy in HIV Models : A series of phenylalanine derivatives were synthesized based on the structure of the compound . These derivatives demonstrated significant antiviral activity against HIV-1, with some showing EC50 values as low as 3.13 μM, indicating potent efficacy in inhibiting viral replication .
- Toxicological Assessments : Toxicological studies on similar compounds have shown varying degrees of cytotoxicity in human cell lines. For instance, certain sulfonamide derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window .
- Pharmacokinetic Profiles : Studies have indicated that modifications to the phenyl and nitrophenyl groups can significantly alter the pharmacokinetic properties of related compounds, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
Properties
IUPAC Name |
[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O9S/c29-25(35-21-9-3-1-4-10-21)27(38(33,34)24-13-7-8-20(18-24)28(31)32)19-14-16-23(17-15-19)37-26(30)36-22-11-5-2-6-12-22/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQUIWGOYIPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














